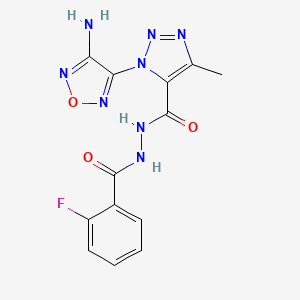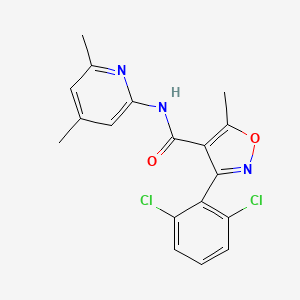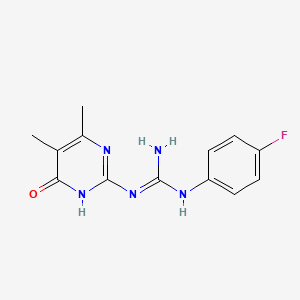![molecular formula C19H15N3O5 B6061958 N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B6061958.png)
N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide, also known as MNBAF, is a compound that has gained attention in the scientific community due to its potential applications in various fields. MNBAF is a synthetic compound that belongs to the family of furan-based compounds.
Aplicaciones Científicas De Investigación
N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide has been investigated for its anti-cancer properties, and it has been found to inhibit the growth of cancer cells by inducing apoptosis. In biochemistry, N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide has been used as a fluorescent probe to study protein-ligand interactions. In materials science, N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide has been used as a building block for the synthesis of functional materials.
Mecanismo De Acción
The mechanism of action of N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in the growth and proliferation of cancer cells. N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histone proteins. By inhibiting HDACs, N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide can alter the expression of genes involved in cell cycle regulation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide can induce apoptosis in cancer cells by activating caspase-dependent pathways. N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide is its versatility in terms of its potential applications in various fields. N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide can be used as a fluorescent probe in biochemistry, as a building block for the synthesis of functional materials in materials science, and as an anti-cancer agent in medicinal chemistry. However, one of the limitations of N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
For research on N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide include the development of N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide-based materials, optimization of the synthesis method, and further studies on its mechanism of action and potential applications in cancer therapy.
Métodos De Síntesis
N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide can be synthesized using a multi-step process that involves the reaction of 4-methyl-3-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-aminophenylboronic acid. The intermediate product is then subjected to Suzuki coupling reaction with 2-furanylboronic acid to form N-{3-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide.
Propiedades
IUPAC Name |
N-[3-[(4-methyl-3-nitrobenzoyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5/c1-12-7-8-13(10-16(12)22(25)26)18(23)20-14-4-2-5-15(11-14)21-19(24)17-6-3-9-27-17/h2-11H,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIWGONRFMZKQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5305718 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(cyclopentylcarbonyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6061886.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]hexanoic acid](/img/structure/B6061891.png)
![6-(cyclopropylamino)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide](/img/structure/B6061897.png)
![2,3-dichloro-N-[4-(4-isobutylphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B6061903.png)
![ethyl 2-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6061908.png)
![2-{[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylacetyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B6061922.png)

![7-(cyclohexylmethyl)-2-[(2-propyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061936.png)
![6-chloro-2-(2,4-dimethylphenyl)-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B6061937.png)
![benzyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6061941.png)

![4-[1-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)ethyl]morpholine](/img/structure/B6061965.png)

![2-({3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}methyl)-6-fluoroquinoline](/img/structure/B6061987.png)